5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide
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Overview
Description
5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of nicotinamides. This compound is characterized by its complex structure, which includes a bromine atom, a piperidine ring, and a pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Pyrimidine derivatives, such as this compound, are known to have significant applications in the fields of medicine, particularly in the research and development of anticancer drugs .
Mode of Action
It’s known that pyrimidine derivatives interact with various biological targets, leading to changes that can have therapeutic effects .
Biochemical Pathways
Pyrimidine derivatives are known to interact with various biochemical pathways, but the specific pathways and downstream effects would depend on the exact structure of the compound and its biological targets .
Pharmacokinetics
These properties would determine the bioavailability of the compound, affecting its therapeutic efficacy .
Result of Action
Given its classification as a pyrimidine derivative, it’s likely that it interacts with cellular processes in a way that could potentially have therapeutic effects, particularly in the context of anticancer drug development .
Preparation Methods
The synthesis of 5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under specific conditions.
Introduction of the piperidine ring: This step involves the reaction of the pyrimidine intermediate with a piperidine derivative.
Formation of the nicotinamide moiety: This final step involves the coupling of the brominated pyrimidine-piperidine intermediate with a nicotinamide derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced using suitable reagents.
Coupling reactions: The nicotinamide moiety can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide can be compared with other similar compounds, such as:
5-bromonicotinamide: A simpler compound with a similar nicotinamide structure but lacking the piperidine and pyrimidine rings.
Nicotinamide derivatives: Compounds with variations in the substituents on the nicotinamide moiety.
Pyrimidine derivatives: Compounds with different substituents on the pyrimidine ring.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN5O/c1-11-2-4-22(5-3-11)15-7-14(19-10-20-15)21-16(23)12-6-13(17)9-18-8-12/h6-11H,2-5H2,1H3,(H,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTRTXRHLDPVTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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